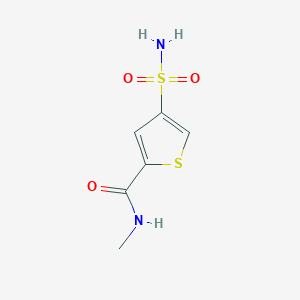

4-(aminosulfonyl)-N-methyl-2-thiophenecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(aminosulfonyl)-N-methyl-2-thiophenecarboxamide is a useful research compound. Its molecular formula is C6H8N2O3S2 and its molecular weight is 220.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 219.99763447 g/mol and the complexity rating of the compound is 296. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemistry, Biochemistry, and Safety of Acrylamide

Acrylamide, chemically distinct but related to the research subject, is extensively studied for its applications beyond its well-known presence in foods. Its applications span soil conditioning, wastewater treatment, cosmetics, paper, and textile industries, with significant emphasis on understanding its formation, distribution in food, and impact on human health. This research highlights the necessity for a comprehensive understanding of acrylamide and its analogs, contributing to the development of improved food processes and industrial applications to mitigate health risks (Friedman, 2003).

Mafosfamide as a New Anticancer Agent

Mafosfamide, an analog of the compound , demonstrates the potential of chemically related substances in anticancer applications. Preclinical investigations and clinical trials have shown its efficacy and tolerability, particularly in treating neoplastic meningitis through intrathecal administration. This underscores the compound's role as an attractive agent for regional cancer therapy, providing insights into the therapeutic potential of related sulfonamide compounds in oncology (Mazur et al., 2012).

Sulfonamides: A Patent Review

Sulfonamides, including compounds like 4-(aminosulfonyl)-N-methyl-2-thiophenecarboxamide, play a critical role in various medical treatments. This review discusses their applications as carbonic anhydrase inhibitors, COX2 inhibitors, and their novel uses in treating diseases such as cancer and glaucoma. The continuous evolution of sulfonamide applications in pharmaceuticals reflects the structural and functional versatility of these compounds, highlighting their importance in current and future therapeutic strategies (Carta et al., 2012).

Glibenclamide in Cerebral Ischemia and Stroke

Exploring the therapeutic applications of sulfonamide derivatives, glibenclamide has emerged as a significant molecule in the treatment of cerebral ischemia and stroke. The compound's ability to inhibit the Sur1–Trpm4 channel, thus reducing brain swelling, infarct volume, and improving neurological functions, showcases the potential of sulfonamide compounds in neuroprotective strategies. This highlights the broader applicability of such molecules in addressing critical aspects of stroke management and treatment (Simard et al., 2014).

Sulfhydryl Containing Compounds as Radio- and Chemoprotective Agents

Sulfhydryl compounds, related in functionality to sulfonamides, offer protective effects against the toxicity associated with radio- and chemotherapy. The review of compounds like WR-2721 (amifostine) and glutathione as chemoprotective agents demonstrates the critical role these substances play in mitigating treatment-related toxicities. Such insights into the protective mechanisms of sulfhydryl and related compounds underscore the potential for developing more effective and less toxic therapeutic regimens (Hospers et al., 1999).

Eigenschaften

IUPAC Name |

N-methyl-4-sulfamoylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3S2/c1-8-6(9)5-2-4(3-12-5)13(7,10)11/h2-3H,1H3,(H,8,9)(H2,7,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFRRRJHBSMFKNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=CS1)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-1-piperazinyl}-1,2-benzisothiazole](/img/structure/B5503349.png)

![2-[2-(benzyloxy)phenyl]-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5503361.png)

![(3R*,4R*)-4-amino-1-{2-[4-(1H-imidazol-1-yl)butoxy]benzyl}piperidin-3-ol](/img/structure/B5503370.png)

![5-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid](/img/structure/B5503379.png)

![2-(1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-1H-imidazol-2-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5503385.png)

![N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}acetamide](/img/structure/B5503392.png)

![3-[(benzoylamino)methyl]-5-bromo-2-hydroxybenzoic acid](/img/structure/B5503411.png)

![3-(2-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B5503434.png)

![N-{1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide](/img/structure/B5503446.png)

![N'-(4-ethoxybenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5503459.png)

![5-chloro-N-1,9-dioxaspiro[5.5]undec-4-yl-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B5503464.png)

![2-{[(2-nitrophenyl)sulfonyl]amino}ethyl butylcarbamate](/img/structure/B5503470.png)